1,3-Dibromoacetone-2-13C
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Overview
Description
1,3-Dibromoacetone-2-13C is a stable isotope-labeled compound with the molecular formula C3H4Br2O. It is a derivative of 1,3-dibromoacetone, where the carbon-13 isotope is incorporated at the second carbon position. This compound is primarily used in scientific research for tracing and studying chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromoacetone-2-13C can be synthesized through the bromination of acetone-2-13C. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the 1 and 3 positions of the acetone molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromoacetone-2-13C undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form 1,3-dibromo-2-propanol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Products include substituted acetones with different functional groups.
Reduction Reactions: Products include alcohols and other reduced compounds.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
1,3-Dibromoacetone-2-13C is widely used in scientific research, including:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways.
Biology: It helps in understanding metabolic processes and enzyme activities.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is employed in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromoacetone-2-13C involves its interaction with nucleophiles and electrophiles in chemical reactions. The carbon-13 isotope allows for precise tracking of the compound’s behavior and transformation during reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1,3-Dichloroacetone: Similar in structure but with chlorine atoms instead of bromine.
1,3-Dibromo-2-propanol: A reduced form of 1,3-dibromoacetone.
1,3-Difluoroacetone: Similar in structure but with fluorine atoms instead of bromine.
Uniqueness: 1,3-Dibromoacetone-2-13C is unique due to the incorporation of the carbon-13 isotope, which makes it valuable for research applications requiring isotopic labeling. Its reactivity and the ability to undergo various chemical transformations make it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
1,3-dibromo(213C)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQKDSXCDXHLLF-LBPDFUHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661906 |
Source
|
Record name | 1,3-Dibromo(2-~13~C)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.86 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190006-20-2 |
Source
|
Record name | 1,3-Dibromo(2-~13~C)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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